molecular formula C13H14BrNO3 B2371496 Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate CAS No. 765315-30-8

Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate

Cat. No.: B2371496
CAS No.: 765315-30-8
M. Wt: 312.163
InChI Key: QWSVFSGHDRVXOE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate: is a chemical compound that belongs to the indoline family Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-oxoindoline-1-carboxylate typically involves the bromination of indoline derivatives followed by the introduction of a tert-butyl ester group. One common method involves the reaction of 5-bromoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity. Techniques such as recrystallization and chromatography are often employed .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various indoline-based compounds .

Biology: In biological research, this compound is used to study the effects of indoline derivatives on cellular processes. It has been investigated for its potential to modulate enzyme activity and protein interactions .

Medicine: The compound has shown promise in medicinal chemistry for developing new drugs. Indoline derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-oxoindoline-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Tert-butyl 5-bromoindole-1-carboxylate
  • 5-bromo-2-oxoindoline-1-carboxylate
  • Tert-butyl 5-bromoisoindoline-2-carboxylate

Comparison: Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 5-bromo-2-oxo-3H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-10-5-4-9(14)6-8(10)7-11(15)16/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSVFSGHDRVXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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